2-Chloroethyl methylcarbamate
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Overview
Description
2-Chloroethyl methylcarbamate is an organic compound with the molecular formula C4H8ClNO2. It belongs to the class of carbamates, which are esters of carbamic acid. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloroethyl methylcarbamate can be synthesized through the reaction of ethylene chlorohydrin with methyl isocyanate. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where ethylene chlorohydrin and methyl isocyanate are combined under specific temperature and pressure conditions. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 2-Chloroethyl methylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water, this compound can hydrolyze to form carbamic acid and ethylene glycol.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.
Hydrolysis Conditions: Hydrolysis typically occurs under acidic or basic conditions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted carbamates can be formed.
Hydrolysis Products: Carbamic acid and ethylene glycol are the primary products of hydrolysis.
Scientific Research Applications
2-Chloroethyl methylcarbamate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: It is employed in studies related to enzyme inhibition and protein modification.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of pesticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloroethyl methylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its use as a pesticide, where it inhibits acetylcholinesterase, an enzyme essential for nerve function .
Comparison with Similar Compounds
Methylcarbamate: Similar in structure but lacks the chlorine atom.
Ethylcarbamate: Similar but has an ethyl group instead of a methyl group.
Carbaryl: A widely used pesticide with a similar carbamate structure.
Uniqueness: 2-Chloroethyl methylcarbamate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where other carbamates may not be as effective .
Properties
CAS No. |
22074-92-6 |
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Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
2-chloroethyl N-methylcarbamate |
InChI |
InChI=1S/C4H8ClNO2/c1-6-4(7)8-3-2-5/h2-3H2,1H3,(H,6,7) |
InChI Key |
QFAYNDIHWGJSRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)OCCCl |
Origin of Product |
United States |
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